molecular formula C42H85ClNO8P B593046 2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride CAS No. 328250-18-6

2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride

Cat. No.: B593046
CAS No.: 328250-18-6
M. Wt: 798.565
InChI Key: XXTKXMLARLHZSM-WGVGMMHHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride is a cationic phospholipid. It is a derivative of phosphatidylcholine, where the phosphate group is esterified with an ethyl group. This compound is known for its low toxicity and biodegradability, making it a valuable component in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

16:0 EPC (chloride) plays a significant role in biochemical reactions. It serves as a DNA and RNA transfecting agent . This means it can introduce nucleic acids into cells, a critical process in genetic engineering and gene therapy. It is also used as a co-adjuvant for preparing vaccines and promoting drug delivery

Cellular Effects

Its role as a DNA and RNA transfecting agent suggests that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The stability of 16:0 EPC (chloride) has been reported to be up to one year

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride can be synthesized through the esterification of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with ethyl chloride. The reaction typically involves the use of a strong acid catalyst, such as hydrochloric acid, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The compound is purified through crystallization and filtration techniques to achieve high purity levels. The final product is often stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride can be compared with other similar compounds:

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and properties make it a valuable tool in research and industry.

Properties

IUPAC Name

2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H85NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)47-38-40(39-50-52(46,48-9-3)49-37-36-43(4,5)6)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h40H,7-39H2,1-6H3;1H/q+1;/p-1/t40-,52?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTKXMLARLHZSM-WGVGMMHHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H85ClNO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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